Platinum sulfite acid solution, (15.3% Pt)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

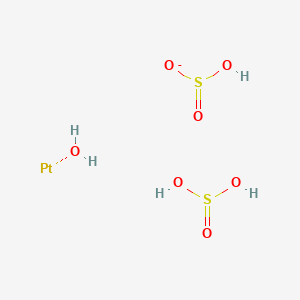

Platinum sulfite acid solution, also known as sodium chloroplatinate and platinum chloride, is a chemical compound that is widely used in scientific research and other industrial applications. It is a light yellow liquid with a platinum concentration of 15.3% .

Molecular Structure Analysis

The molecular formula of Platinum sulfite acid solution is HO7PtS2 . The number of electrons in each of platinum’s shells is [2, 8, 18, 32, 17, 1] and its electron configuration is [Xe] 4f 14 5d 9 6s 1 .Physical And Chemical Properties Analysis

Platinum sulfite acid solution is a light yellow liquid . It has a density of 1.305 g/cm^3 . The storage temperature is under inert gas (nitrogen or Argon) at 2-8°C .Applications De Recherche Scientifique

Catalyst Precursor

PSA is a popular catalyst precursor due to its ease of use and relatively low cost . It’s a potentially attractive precursor for many types of supported catalysts . The effectiveness of PSA as a catalyst precursor depends on the extent to which Platinum (Pt) can be dispersed and sulfur eliminated .

Synthesis of Pt/Carbon Black Fuel Cell Electrocatalysts

PSA is a traditional source of Pt for the synthesis of Pt/carbon black fuel cell electrocatalysts . It’s easy to use, relatively inexpensive, and is a potentially attractive precursor for many other types of supported catalysts .

Safety and Hazards

Platinum sulfite acid solution is classified as acutely toxic and can cause skin corrosion, sensitization, and specific target organ toxicity upon repeated exposure . It’s harmful if swallowed, may cause severe skin burns and eye damage, and may cause an allergic skin reaction . It’s also hazardous to the aquatic environment . Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Mécanisme D'action

Target of Action

Platinum sulfite acid (PSA) is primarily used as a precursor for many types of supported catalysts . The compound’s primary targets are the catalysts themselves, where it plays a crucial role in their formation and function .

Mode of Action

PSA interacts with its targets by adsorbing onto the metal catalysts . This adsorption process affords isolated platinum sites that can effectively suppress the dehydration pathway of the electrocatalytic formic acid oxidation reaction (FAOR), a key anode reaction for direct formic acid fuel cells (DFAFCs) .

Biochemical Pathways

The primary biochemical pathway affected by PSA is the FAOR. The adsorption of sulfite onto the platinum catalysts minimizes the evolution of poisonous carbon monoxide (CO) as an intermediate . It also allows the convenient oxidation of CO possibly produced via the dehydration pathway at a much lower potential .

Pharmacokinetics

These drugs, including cisplatin, carboplatin, and oxaliplatin, have unique pharmacokinetic behaviors that can be influenced by factors such as total platinum and intact drugs . .

Result of Action

The result of PSA’s action is a significant increase in the specific activity and mass activity in the electrocatalytic FAOR . This is due to the concerted effects of the sulfite-modified commercial platinum on carbon (Pt/C), which showed a 13.4-fold increase in the specific activity and a 6.3-fold increase in the mass activity compared with the pristine catalyst .

Action Environment

The action of PSA is influenced by environmental factors such as the surface acidity of the supports. The amount of retained sulfur appears to decrease with decreasing surface acidity . Moreover, more sulfur was eliminated by high-temperature calcinations followed by reduction in hydrogen, at the expense of increasing platinum particle size .

Propriétés

IUPAC Name |

hydrogen sulfite;platinum;sulfurous acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O3S.H2O.Pt/c2*1-4(2)3;;/h2*(H2,1,2,3);1H2;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXJZLYICGGRDF-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.OS(=O)O.OS(=O)[O-].[Pt] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H5O7PtS2- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Platinum sulfite acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-bromo-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B6353952.png)

![(R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol](/img/structure/B6353965.png)

![3-[(6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carbonyl)-amino]-propionic acid benzyl ester](/img/structure/B6353990.png)

![(2S)-N-[(1R,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide, 98%, (99% ee)](/img/structure/B6354006.png)

![4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline, 98%](/img/structure/B6354032.png)